N-(2-ethylphenyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide
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Overview
Description
N-(2-ethylphenyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide is a synthetic organic compound that belongs to the class of dibenzothiazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the dibenzothiazine core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the fluoro group: Fluorination reactions using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the acetamide group: This step might involve acylation reactions using acetic anhydride or acetyl chloride.
Substitution with the 2-ethylphenyl group: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylphenyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its biological activity and potential as a therapeutic agent.
Medicine: Exploring its use in drug development for treating diseases.
Industry: Utilizing its properties in materials science and engineering.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide involves its interaction with specific molecular targets. These might include enzymes, receptors, or other proteins. The compound could modulate biological pathways by binding to these targets, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-ethylphenyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide: can be compared with other dibenzothiazine derivatives.
N-(2-ethylphenyl)-2-(9-chloro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide: Similar structure but with a chlorine atom instead of fluorine.
N-(2-ethylphenyl)-2-(9-methyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluoro group, for example, might enhance its stability and binding affinity to molecular targets.
Properties
Molecular Formula |
C22H19FN2O3S |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
N-(2-ethylphenyl)-2-(9-fluoro-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)acetamide |
InChI |
InChI=1S/C22H19FN2O3S/c1-2-15-7-3-5-9-19(15)24-22(26)14-25-20-12-11-16(23)13-18(20)17-8-4-6-10-21(17)29(25,27)28/h3-13H,2,14H2,1H3,(H,24,26) |
InChI Key |
OPYSBBZZOIAEMH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C3=C(C=C(C=C3)F)C4=CC=CC=C4S2(=O)=O |
Origin of Product |
United States |
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